

Material Safety Data Sheet & Application Notes for 1-Aminocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Aminocyclohexanecarbonitrile

Cat. No.: B112763

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data, application notes, and experimental protocols for **1-Aminocyclohexanecarbonitrile** (CAS No. 5496-10-6), intended for use in a laboratory and research setting.

Material Safety Data Sheet (MSDS) Summary

The following tables summarize the key safety and property data for **1-Aminocyclohexanecarbonitrile**.

Table 1: Chemical Identification

Identifier	Value
Chemical Name	1-Aminocyclohexanecarbonitrile
Synonyms	1-amino-1-cyanocyclohexane, 1-Cyanocyclohexylamine
CAS Number	5496-10-6 [1] [2] [3] [4]
Molecular Formula	C ₇ H ₁₂ N ₂ [1] [2] [3] [4]
Molecular Weight	124.18 g/mol [1] [2] [3] [4]

| EC Number | 226-830-5[2] |

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Not specified, likely a solid or liquid
Boiling Point	236.2°C at 760 mmHg[1][5]
Melting Point	114 - 118 °C
Flash Point	96.6°C (206.0°F)[1][5]
Solubility	Soluble in water (est. 3.995e+004 mg/L @ 25 °C)[5]
Vapor Pressure	0.048 mmHg @ 25 °C (est)[5]

| LogP (o/w) | 0.537 (est)[5] |

Table 3: Hazard Identification and GHS Classification

Hazard	GHS Classification & Statement
Pictogram	Danger[2]
Oral Toxicity	H302: Harmful if swallowed (Acute Tox. 4)[2][6]
Dermal Toxicity	H312: Harmful in contact with skin (Acute Tox. 4)[2][6]
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage (Skin Corr. 1B)[2]
Inhalation Toxicity	H332: Harmful if inhaled (Acute Tox. 4)[2][6]
Respiratory Irritation	H335: May cause respiratory irritation (STOT SE 3)[2]

| Eye Irritation | H319: Causes serious eye irritation[6] |

Table 4: First Aid Measures

Exposure Route	First Aid Protocol
Inhalation	Remove victim to fresh air. If symptoms persist or in severe cases, seek immediate medical attention.[1]
Skin Contact	Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If irritation persists, seek medical attention.[1]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing.[1] If irritation persists, seek medical attention.[1]

| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |

Table 5: Handling, Storage, and Personal Protective Equipment

Aspect	Guideline
Handling	Handle only in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[6][7] Avoid inhalation of vapor or mist.[7] Wash hands thoroughly after handling.[1]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Refrigerated storage is recommended.[1] Keep away from heat, sparks, and open flames.[1]
Engineering Controls	Use only in a well-ventilated area, preferably a chemical fume hood.[1][6]
Eye/Face Protection	Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]
Skin Protection	Wear chemical-resistant gloves (inspected prior to use) and protective clothing.[1][6]

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] Required when dusts are generated. |

Table 6: Fire Fighting and Accidental Release Measures

Situation	Procedure
Suitable Extinguishing Media	Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8]
Hazardous Combustion Products	Carbon monoxide, nitrogen oxides.[1][8]
Firefighter Protection	Wear self-contained breathing apparatus for firefighting if necessary.[6][8]

| Accidental Release | Evacuate personnel to safe areas.[6] Wear personal protective equipment. Avoid breathing vapors, mist, or gas.[6] Prevent further leakage if safe to do so. Do not let product enter drains.[1][6] Mix with sand or other inert absorbent material, sweep up, and place in a closed container for disposal.[1] |

Table 7: Toxicological Information

Toxicity Data	Value
Oral LD ₅₀ (rat)	200 mg/kg[5]

| Dermal LD₅₀ (rabbit) | 200 mg/kg[5] |

Application Notes

1-Aminocyclohexanecarbonitrile serves as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[9] Its bifunctional nature, containing both a nucleophilic amino group and an electrophilic nitrile group, allows for a variety of chemical transformations.

- Pharmaceutical Synthesis: It is used as a building block for the synthesis of more complex pharmaceutical agents and heterocyclic compounds.[5][9] The cyclohexane scaffold is a common motif in drug molecules, and the amino and nitrile functionalities provide handles for further chemical modification.
- Chemical Intermediate: The compound can undergo several key reactions:
 - Oxidation: The amino group can be oxidized to form oximes or other nitrogen-containing functional groups.[9]
 - Reduction: The nitrile group can be readily reduced to a primary amine, yielding a diamine derivative, using standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.[9]
 - Substitution: The primary amino group can act as a nucleophile in reactions with alkyl halides or acyl chlorides to form substituted amines and amides, respectively.[9]

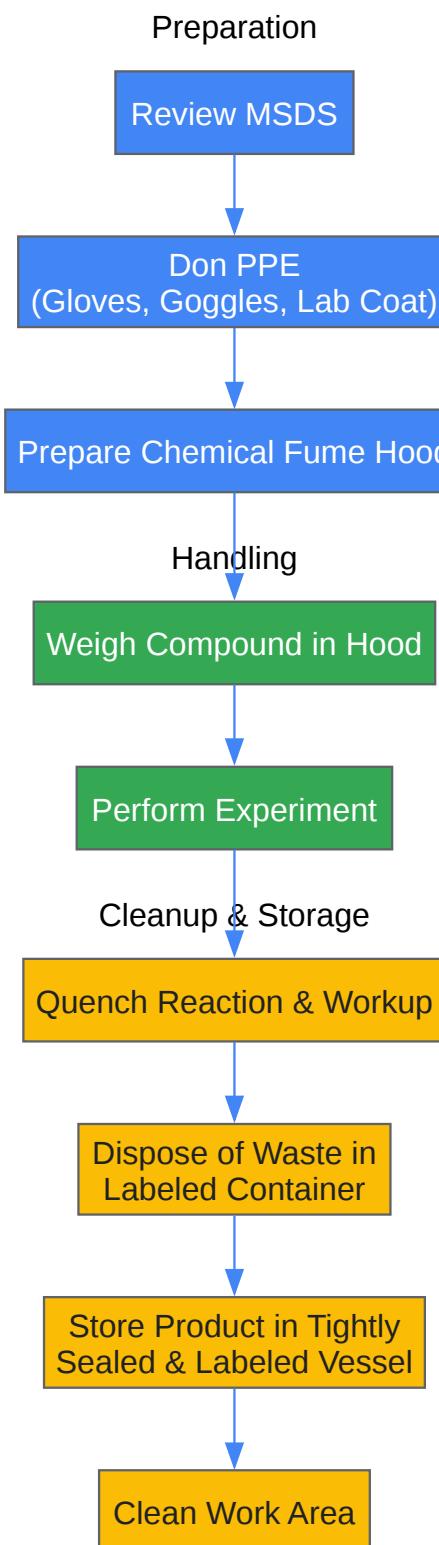
Experimental Protocols

The following are generalized protocols for common reactions involving **1-Aminocyclohexanecarbonitrile**.

Aminocyclohexanecarbonitrile. Note: These are illustrative protocols and must be adapted and optimized for specific substrates and scales. All work must be performed in a chemical fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for N-Alkylation (Nucleophilic Substitution)

- **Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **1-Aminocyclohexanecarbonitrile** (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF).
- **Base Addition:** Add a non-nucleophilic base (e.g., K_2CO_3 , Et_3N) (1.5-2.0 eq) to the solution.
- **Alkylation Agent:** Add the alkylating agent (e.g., an alkyl halide) (1.1 eq) dropwise to the stirring mixture.
- **Reaction:** Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature. Filter off the base and evaporate the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography or recrystallization to yield the desired N-alkylated product.


Protocol 2: General Procedure for Nitrile Group Reduction

- **Setup:** In a dry, inert atmosphere (e.g., under Nitrogen or Argon), suspend a reducing agent such as Lithium Aluminum Hydride (LiAlH_4) (2.0-3.0 eq) in a dry ethereal solvent (e.g., THF, diethyl ether) in a round-bottom flask.
- **Substrate Addition:** Cool the suspension to 0 °C in an ice bath. Dissolve **1-Aminocyclohexanecarbonitrile** (1.0 eq) in the same dry solvent and add it dropwise to the LiAlH_4 suspension.

- Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
- Quenching (Caution: Exothermic): Carefully and slowly quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Workup: A granular precipitate should form. Filter the solid and wash it thoroughly with the reaction solvent.
- Purification: Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diamine product, which can be further purified if necessary.

Visualizations

Diagram 1: Safe Handling Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **1-Aminocyclohexanecarbonitrile**.

Diagram 2: Chemical Reactivity Pathways

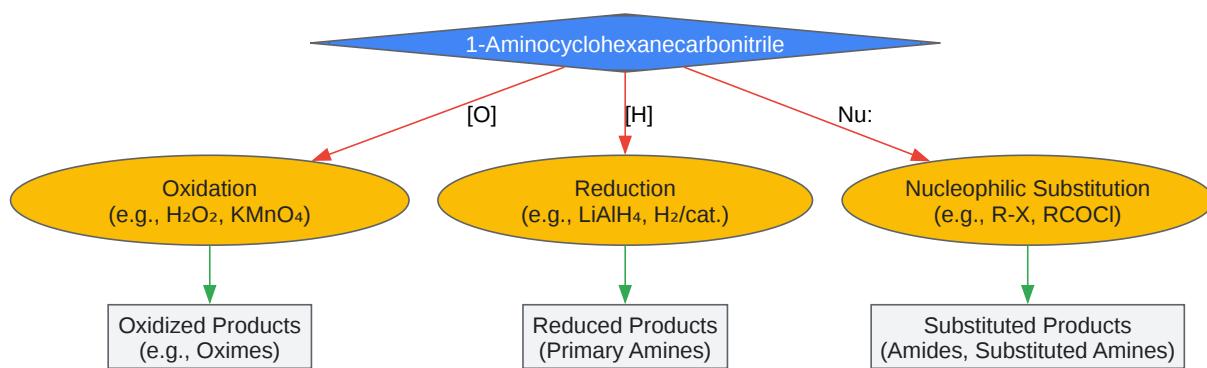
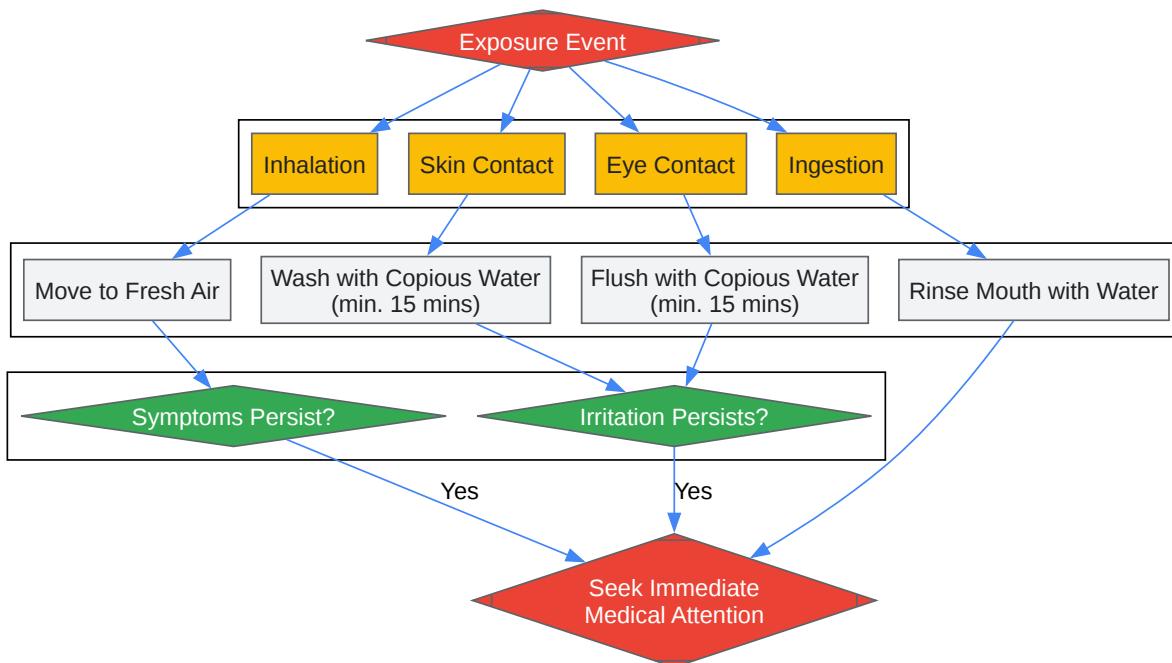


[Click to download full resolution via product page](#)Caption: Potential chemical reaction pathways for **1-Aminocyclohexanecarbonitrile**.^[9]

Diagram 3: First Aid Response Logic

[Click to download full resolution via product page](#)

Caption: Logical flow for first aid response to exposure.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-aminocyclohexanecarbonitrile | CAS#:5496-10-6 | Chemsoc [chemsoc.com]

- 2. 1-Aminocyclohexanecarbonitrile | C7H12N2 | CID 79635 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. bio-fount.com [bio-fount.com]
- 4. scbt.com [scbt.com]
- 5. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodsentscompany.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. Buy 1-Aminocyclohexanecarbonitrile | 5496-10-6 [smolecule.com]
- To cite this document: BenchChem. [Material Safety Data Sheet & Application Notes for 1-Aminocyclohexanecarbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112763#1-aminocyclohexanecarbonitrile-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com